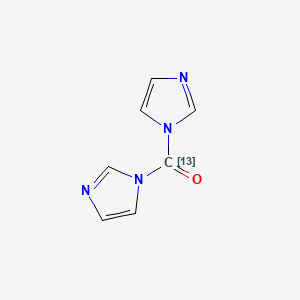
1,1'-Carbonyldiimidazole-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Carbonyldiimidazole-13C is an isotopically labeled version of 1,1’-Carbonyldiimidazole, a versatile reagent widely used in organic synthesis. The compound is characterized by the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. It is a white crystalline solid with the molecular formula C₇H₆N₄O and is often employed in peptide synthesis and the preparation of various organic compounds .
Mechanism of Action
Target of Action
Di(imidazol-1-yl)(113C)methanone, also known as 1,1’-CarbonyldiiMidazole-13C, is an organic compound that primarily targets amines and alcohols . It is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, it converts amines into amides, carbamates, ureas, and alcohols into esters . The formation of amide is promoted by 1,1’-CarbonyldiiMidazole-13C . Although the reactivity of 1,1’-CarbonyldiiMidazole-13C is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .
Biochemical Pathways
The primary biochemical pathway affected by 1,1’-CarbonyldiiMidazole-13C is the peptide synthesis pathway . The compound facilitates the formation of peptide bonds, with CO2 formation as a driving force . This process is crucial in the synthesis of proteins, which are essential for numerous biological functions.
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and reacts with water . This suggests that its bioavailability may be influenced by factors such as solubility and stability in aqueous environments.
Preparation Methods
1,1’-Carbonyldiimidazole-13C can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this reaction, imidazole acts as both the nucleophile and the base. The resulting product is then purified by removing the side product, imidazolium chloride, and the solvent, yielding the crystalline compound in approximately 90% yield .
Chemical Reactions Analysis
1,1’-Carbonyldiimidazole-13C undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides, carbamates, and ureas. For example, the reaction with an amine results in the formation of an amide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{RNH}_2 \rightarrow \text{RCONH}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 ]
Hydrolysis: It hydrolyzes readily in the presence of water to form imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Esterification: It can convert alcohols into esters under mild conditions.
Scientific Research Applications
1,1’-Carbonyldiimidazole-13C has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,1’-Carbonyldiimidazole-13C is often compared with other coupling reagents such as:
Phosgene: While phosgene is highly reactive, it is also highly toxic and difficult to handle.
N,N’-Dicyclohexylcarbodiimide (DCC): DCC is another commonly used coupling reagent, but it can lead to the formation of urea by-products, which can complicate purification.
1,1’-Carbonyldiimidazole: The non-isotopically labeled version of the compound is widely used, but the isotopically labeled version provides additional benefits in NMR studies.
Properties
IUPAC Name |
di(imidazol-1-yl)(113C)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKFTWBEEFSNDU-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)[13C](=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747288 |
Source


|
| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-09-9 |
Source


|
| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
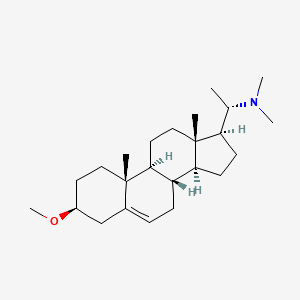

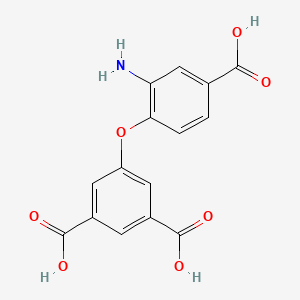
![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/new.no-structure.jpg)
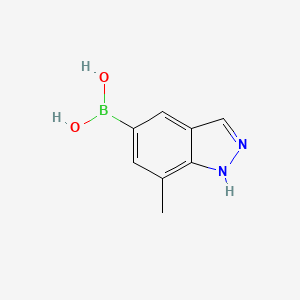
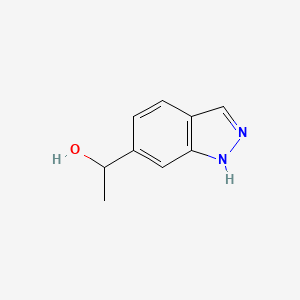



![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

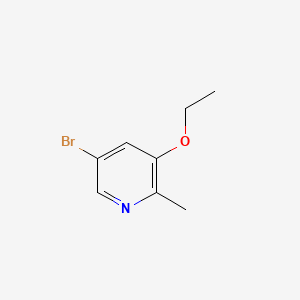
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

